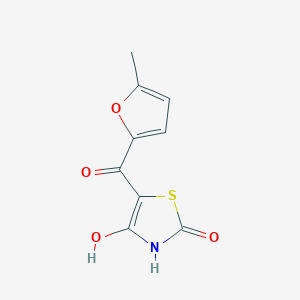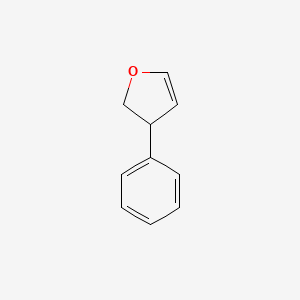
3-Phenyl-2,3-dihydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2,3-dihydrofuran is an organic compound belonging to the class of dihydrofurans. This compound features a furan ring that is partially saturated, with a phenyl group attached to the second carbon atom. Dihydrofurans are known for their biological and pharmacological activities, making them significant in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,3-dihydrofuran can be achieved through several methods. One common approach involves the palladium-catalyzed Heck arylation of 2,3-dihydrofuran with aryl iodides. This reaction typically employs chiral ionic liquids containing L-prolinate and L-lactate anions, resulting in high enantioselectivity . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of scalable catalytic processes. The use of solid nano-catalysts, such as SiO2 nanoparticles, has been reported for the diastereoselective synthesis of trans-2,3-dihydrofuran derivatives . These methods are environmentally favorable, as they do not require organic solvents and have high yields with low catalyst loading.
化学反応の分析
Types of Reactions
3-Phenyl-2,3-dihydrofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated tetrahydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenyl-substituted furan derivatives.
Reduction: Formation of phenyl-substituted tetrahydrofuran derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
3-Phenyl-2,3-dihydrofuran has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Phenyl-2,3-dihydrofuran involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
2,3-Dihydrofuran: A simpler analog without the phenyl group.
2-Phenylfuran: A fully unsaturated analog with a phenyl group attached to the furan ring.
Tetrahydrofuran: A fully saturated analog without the phenyl group.
Uniqueness
3-Phenyl-2,3-dihydrofuran is unique due to its partially saturated furan ring and the presence of a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
56718-06-0 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC名 |
3-phenyl-2,3-dihydrofuran |
InChI |
InChI=1S/C10H10O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-7,10H,8H2 |
InChIキー |
LKNXCDZIIQHKHB-UHFFFAOYSA-N |
正規SMILES |
C1C(C=CO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
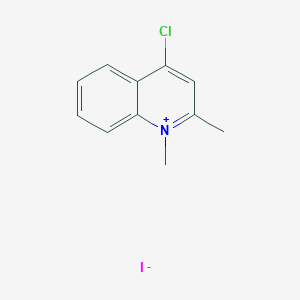
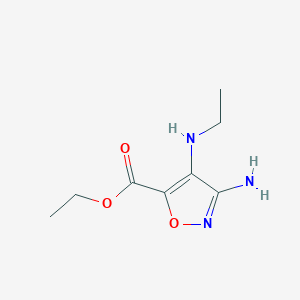
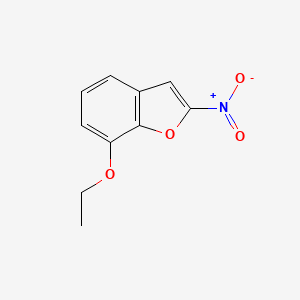
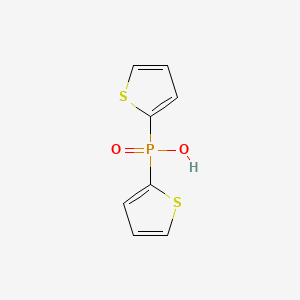
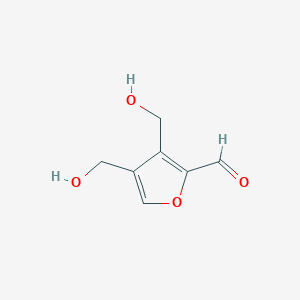
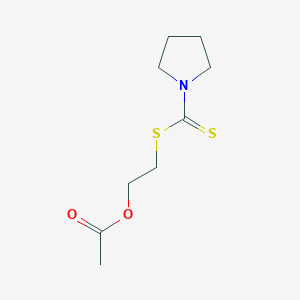
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
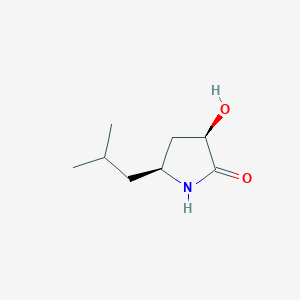
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)

